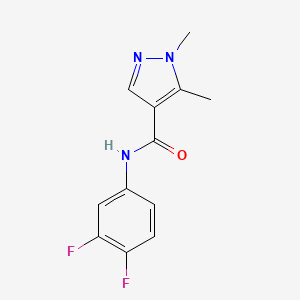![molecular formula C12H14N2OS B7546131 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide, also known as TDPA, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. TDPA belongs to the class of thienopyridines and has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Mecanismo De Acción
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide's mechanism of action involves the inhibition of HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In addition, this compound has been shown to modulate the activity of acetylcholine, a neurotransmitter that is important for cognitive function. This compound also targets the voltage-gated sodium channels in the brain, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HDAC, the modulation of acetylcholine activity, and the targeting of voltage-gated sodium channels. These effects have been linked to the potential therapeutic applications of this compound in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide is its unique mechanism of action, which makes it a promising candidate for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could lead to more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide involves the reaction of 2-amino-3-cyanopyridine with propargyl bromide and 2-bromoacetamide in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase (HDAC). In Alzheimer's disease, this compound has been shown to improve cognitive function by modulating the activity of the neurotransmitter acetylcholine. In epilepsy, this compound has been shown to reduce seizures by targeting the voltage-gated sodium channels in the brain.
Propiedades
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-5-13-12(15)9-14-6-3-11-10(8-14)4-7-16-11/h1,4,7H,3,5-6,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKDTCILKRYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCC2=C(C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)